![molecular formula C13H23ClO3 B14423847 7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol CAS No. 83235-34-1](/img/structure/B14423847.png)
7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol
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Overview
Description
7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol: is an organic compound with a complex structure that includes a chloro group, a methyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol typically involves multiple steps, including the introduction of the chloro group, the formation of the oxane ring, and the attachment of the methyl group. Common synthetic routes may involve:
Halogenation: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Ring Formation: Formation of the oxane ring through cyclization reactions, often using acid or base catalysts.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The chloro group and oxane ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxane ring and chloro group make it particularly interesting for various applications.
Properties
CAS No. |
83235-34-1 |
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Molecular Formula |
C13H23ClO3 |
Molecular Weight |
262.77 g/mol |
IUPAC Name |
7-chloro-2-methyl-6-(oxan-2-yloxy)hept-1-en-3-ol |
InChI |
InChI=1S/C13H23ClO3/c1-10(2)12(15)7-6-11(9-14)17-13-5-3-4-8-16-13/h11-13,15H,1,3-9H2,2H3 |
InChI Key |
KMYHRFWCSOTXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCC(CCl)OC1CCCCO1)O |
Origin of Product |
United States |
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